molecular formula C8H6BrF2NO2 B8262543 Methyl 2-amino-4-bromo-3,6-difluorobenzoate

Methyl 2-amino-4-bromo-3,6-difluorobenzoate

Cat. No.: B8262543
M. Wt: 266.04 g/mol
InChI Key: XXLYHVQQXMJHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-bromo-3,6-difluorobenzoate is an organic compound with the molecular formula C8H6BrF2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-bromo-3,6-difluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 2,6-difluorobenzoic acid, followed by esterification to form methyl 4-bromo-2,6-difluorobenzoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-3,6-difluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-amino-4-bromo-3,6-difluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-3,6-difluorobenzoate involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The difluoro groups enhance the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2,6-difluorobenzoate
  • Methyl 2,6-difluoro-4-methoxybenzoate
  • Methyl 2,4,6-trifluorobenzoate

Uniqueness

Methyl 2-amino-4-bromo-3,6-difluorobenzoate is unique due to the combination of amino, bromo, and difluoro substituents. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromo group, in particular, allows for versatile synthetic modifications through substitution and coupling reactions .

Properties

IUPAC Name

methyl 2-amino-4-bromo-3,6-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO2/c1-14-8(13)5-4(10)2-3(9)6(11)7(5)12/h2H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLYHVQQXMJHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1F)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.